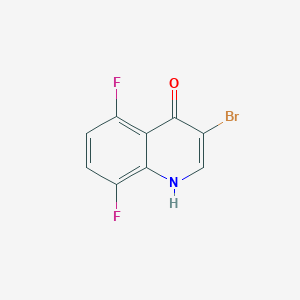

3-Bromo-5,8-difluoro-4-hydroxyquinoline

Descripción

3-Bromo-5,8-difluoro-4-hydroxyquinoline (CAS 1065087-98-0) is a halogenated and fluorinated quinoline derivative with the molecular formula C₉H₄BrF₂NO and a molecular weight of 258.94 Da . Its structure features a bromine atom at position 3, fluorine atoms at positions 5 and 8, and a hydroxyl group at position 4 (Figure 1). The InChIKey SITHZSREFZNZNB-UHFFFAOYSA-N confirms its stereochemical uniqueness . Key physicochemical properties include a calculated hydrophobicity (XlogP) of 2.7, one hydrogen bond donor, and four hydrogen bond acceptors, suggesting moderate solubility in polar solvents .

Propiedades

Número CAS |

1065087-98-0 |

|---|---|

Fórmula molecular |

C9H4BrF2NO |

Peso molecular |

260.03 g/mol |

Nombre IUPAC |

3-bromo-5,8-difluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4BrF2NO/c10-4-3-13-8-6(12)2-1-5(11)7(8)9(4)14/h1-3H,(H,13,14) |

Clave InChI |

SITHZSREFZNZNB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C(=C1F)C(=O)C(=CN2)Br)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 3-Bromo-5,8-difluoro-4-hydroxyquinoline involves several steps, typically starting with the quinoline ring system. One common method includes the bromination and fluorination of hydroxyquinoline derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity .

Análisis De Reacciones Químicas

3-Bromo-5,8-difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under specific conditions.

Coupling Reactions: This compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Bromo-5,8-difluoro-4-hydroxyquinoline has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Bromo-5,8-difluoro-4-hydroxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following quinoline derivatives are compared for substituent effects and reactivity:

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | XlogP | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|

| 3-Bromo-5,8-difluoro-4-hydroxyquinoline | C₉H₄BrF₂NO | Br (3), F (5,8), OH (4) | Bromine, fluorine, hydroxyl | 2.7 | 1 / 4 |

| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀BrNO₃ | Br (8), OH (4), COOEt (3) | Bromine, ester, hydroxyl | ~3.5* | 1 / 4† |

| 3-Bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione | C₁₂H₈BrNO₃ | Br (3), fused pyran ring | Bromine, cyclic ketone | ~2.2* | 0 / 3‡ |

*Estimated values based on substituent contributions. †Assumes ester carbonyl (2 acceptors), hydroxyl (1 donor, 1 acceptor), and quinoline nitrogen (1 acceptor). ‡Pyranone oxygen atoms contribute to acceptor count.

Physicochemical Properties

- Hydrophobicity: The target compound’s XlogP (2.7) is lower than ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (~3.5) due to fluorine’s polarity outweighing the ester’s lipophilicity .

- Hydrogen Bonding: The hydroxyl group in both the target compound and ethyl derivative enhances aqueous solubility compared to non-hydroxylated analogs.

Key Differences and Challenges

- Fluorine vs. Ester Effects : Fluorine’s electronegativity in the target compound increases resistance to metabolic degradation compared to ester-containing analogs, which are prone to hydrolysis .

- Steric Hindrance: Bromine at position 3 (target) vs. 8 (ethyl analog) alters reaction pathways. Position 3 bromine is more accessible for nucleophilic substitutions in planar quinoline systems .

- Thermal Stability: The fused pyran ring in 3-bromo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-dione increases thermal stability, whereas the target compound’s hydroxyl group may lead to decomposition at high temperatures .

Actividad Biológica

3-Bromo-5,8-difluoro-4-hydroxyquinoline is a synthetic organic compound belonging to the hydroxyquinoline class, notable for its unique structural features that include bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline backbone with specific substituents:

- Bromine at position 3

- Fluorine at positions 5 and 8

- Hydroxyl group at position 4

These substituents enhance its chemical reactivity and biological activity, making it a subject of interest in various fields such as pharmacology and materials science.

Biological Activities

Research indicates that 3-Bromo-5,8-difluoro-4-hydroxyquinoline exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains. Its mechanism is believed to involve the inhibition of key enzymes essential for microbial growth. Studies have reported that derivatives of hydroxyquinolines often exhibit diverse pharmacological effects, including antibacterial and antifungal properties .

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. The presence of halogen atoms (bromine and fluorine) is thought to enhance binding affinity to biological targets, contributing to its anticancer efficacy. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of 3-Bromo-5,8-difluoro-4-hydroxyquinoline typically involves multi-step reactions starting from readily available quinoline derivatives. Common methods include:

- Bromination : Using reagents like N-bromosuccinimide (NBS) to introduce bromine.

- Fluorination : Utilizing fluorinating agents for selective substitution.

- Hydroxylation : Introducing the hydroxyl group through oxidation reactions.

These methods require careful control of reaction conditions to optimize yield and purity.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 3-Bromo-5,8-difluoro-4-hydroxyquinoline:

- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant inhibition zones against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, with minimal cytotoxicity observed in normal cell lines .

- Anticancer Research : A study reported that related hydroxyquinoline derivatives induced apoptosis in HeLa cells with IC50 values indicating potent anticancer activity. The structural modifications, including halogenation, were crucial for enhancing their efficacy compared to non-halogenated analogs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Bromo-5,8-difluoro-4-hydroxyquinoline, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromoquinolin-4(1H)-one | Lacks fluorine atoms | Different reactivity profile |

| 5-Fluoro-4-hydroxyquinoline | Lacks bromine atom | Exhibits distinct biological activity |

| 7-Chloro-4-hydroxyquinoline | Chlorine substitution | Known for its antibacterial properties |

| 5,7-Difluoro-4-hydroxyquinoline | Fluorine substitutions at positions 5 and 7 | Enhanced lipophilicity affecting bioavailability |

The unique combination of bromine and fluorine in 3-Bromo-5,8-difluoro-4-hydroxyquinoline enhances its chemical reactivity and biological activity compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.